molecular formula C₂₄H₂₉FO₇ B026797 21-Carboxylic Acid Triamcinolone Acetonide CAS No. 53962-41-7

21-Carboxylic Acid Triamcinolone Acetonide

Cat. No.: B026797
CAS No.: 53962-41-7
M. Wt: 448.5 g/mol
InChI Key: WSNWGUDQZFLDGP-DGGKRYAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone acetonide 21-carboxylic acid is a derivative of triamcinolone acetonide, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is a metabolite produced in the body after the administration of triamcinolone acetonide .

Mechanism of Action

Target of Action

The primary target of 21-Carboxylic Acid Triamcinolone Acetonide, a metabolite of Triamcinolone Acetonide , is the phospholipase A2 enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for various inflammatory mediators .

Mode of Action

This compound, like other corticosteroids, inhibits phospholipase A2, thereby preventing the breakdown of lysosomal membranes of leukocytes . This inhibition prevents the formation of arachidonic acid, leading to decreased expression of cyclooxygenase and lipoxygenase, which in turn inhibits the synthesis of prostaglandins and leukotrienes . These changes result in potent anti-inflammatory activity .

Biochemical Pathways

The inhibition of phospholipase A2 leads to a cascade of effects on various biochemical pathways. The most significant impact is on the arachidonic acid pathway, where the production of inflammatory mediators such as prostaglandins and leukotrienes is reduced . This action disrupts the inflammatory response at a cellular level, leading to the alleviation of inflammation and related symptoms .

Pharmacokinetics

It is known that topical corticosteroids like triamcinolone acetonide are absorbed percutaneously . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed, these compounds are metabolized in the liver and excreted via urine and feces .

Result of Action

The result of the action of this compound is a potent anti-inflammatory effect. By inhibiting the production of key inflammatory mediators, it reduces inflammation and associated symptoms in various conditions, including allergic rhinitis, multiple sclerosis exacerbations, and osteoarthritic knee pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of Triamcinolone Acetonide in ointments can be affected by the presence of certain excipients . Additionally, the compound’s action may be modulated by the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of triamcinolone acetonide , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its status as a metabolite of triamcinolone acetonide , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of triamcinolone acetonide , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

As a metabolite of triamcinolone acetonide , it may be involved in similar metabolic pathways and interact with similar enzymes or cofactors

Preparation Methods

The preparation of triamcinolone acetonide 21-carboxylic acid involves the oxidation of triamcinolone acetonide. This process is typically catalyzed by trace metals and involves the use of molecular oxygen (O₂). The reaction conditions include the presence of propylene glycol, lanolin, and petrolatum . Industrial production methods may involve similar oxidative processes, but detailed proprietary methods are not extensively documented in the public domain.

Chemical Reactions Analysis

Triamcinolone acetonide 21-carboxylic acid undergoes several chemical reactions, primarily oxidation and hydrolysis. The oxidation process is catalyzed by trace metals and involves molecular oxygen, leading to the formation of a 21-aldehyde and subsequently the 21-carboxylic acid . Common reagents used in these reactions include molecular oxygen and trace metal catalysts. The major products formed from these reactions are the 21-aldehyde and the 17-carboxylic acid .

Properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWGUDQZFLDGP-DGGKRYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628385
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53962-41-7
Record name Triamcinolone acetonide 21-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Carboxylic Acid Triamcinolone Acetonide
Reactant of Route 2
21-Carboxylic Acid Triamcinolone Acetonide
Reactant of Route 3
21-Carboxylic Acid Triamcinolone Acetonide
Reactant of Route 4
21-Carboxylic Acid Triamcinolone Acetonide
Reactant of Route 5
21-Carboxylic Acid Triamcinolone Acetonide
Reactant of Route 6
21-Carboxylic Acid Triamcinolone Acetonide
Customer
Q & A

Q1: What is the biological activity of Triamcinolone Acetonide 21-Carboxylic Acid compared to its parent compound?

A1: The research indicates that Triamcinolone Acetonide 21-Carboxylic Acid, a major metabolite of Triamcinolone Acetonide, demonstrated no significant anti-inflammatory activity in the conducted in vitro studies []. Specifically, it did not exhibit concentration-dependent effects on IL-5-sustained eosinophil viability or IgE-induced basophil histamine release. This suggests that the structural modification resulting in the 21-carboxylic acid derivative significantly impacts the molecule's ability to interact with its usual targets and exert anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.